molecular formula C15H14N4O3 B2686072 N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide CAS No. 2418709-53-0

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Cat. No. B2686072
CAS RN: 2418709-53-0
M. Wt: 298.302
InChI Key: SGVQMOZIVBYLOT-UHFFFAOYSA-N
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Description

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide, also known as AZD6738, is a small molecule inhibitor that selectively targets the enzyme Ataxia Telangiectasia and Rad3-related protein (ATR). ATR is a crucial protein in the DNA damage response pathway and plays a vital role in the maintenance of genome stability. AZD6738 has been extensively studied for its potential use as an anti-cancer agent due to its ability to sensitize cancer cells to DNA-damaging agents.

Scientific Research Applications

Antibacterial Activity

The synthesized compound has been evaluated for its antibacterial potential against both Gram-positive and Gram-negative bacterial strains. Notably, compound 4a2 displayed the highest antibacterial activity, particularly against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antioxidant Properties

The compound also exhibits remarkable antioxidant activity. In comparison with parent sulfonamides (sulfadiazine and sulfisoxazole), all tested derivatives demonstrated excellent antioxidant potential. Some even matched the activity of ascorbic acid. These findings suggest that this compound could be explored as a potential antioxidant agent .

Ultrasound-Assisted Synthesis

Researchers have employed ultrasound-assisted methods to synthesize related compounds. For instance, Schiff’s bases derived from this compound underwent cyclocondensation with chloroacetyl chloride using ultrasonication, yielding final products with potential applications .

Novel N-Substituted-3-Chloro-2-Azetidinone Derivatives

A series of N-substituted-3-chloro-2-azetidinone derivatives, including this compound, were synthesized. These compounds were characterized by spectral data (IR, 1H NMR, mass spectra) and elemental analysis. Their potential applications in medicinal chemistry and drug development merit further exploration .

Inhibition of HeLa Cell Growth

One specific derivative, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide (5e), significantly inhibited the growth of HeLa cells in a concentration-dependent manner. This finding suggests potential anticancer properties .

properties

IUPAC Name

N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13(4-10-7-16-9-17-8-10)18-11-2-1-3-12(5-11)22-15-6-14(21)19-15/h1-3,5,7-9,15H,4,6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVQMOZIVBYLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=CC(=C2)NC(=O)CC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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